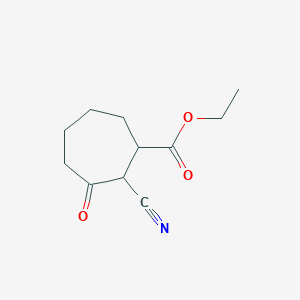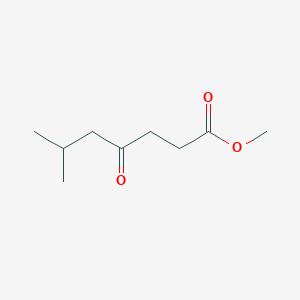![molecular formula C10H18OSi B14431473 1-[tert-Butyl(dimethyl)silyl]but-2-yn-1-one CAS No. 80594-40-7](/img/structure/B14431473.png)
1-[tert-Butyl(dimethyl)silyl]but-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[tert-Butyl(dimethyl)silyl]but-2-yn-1-one is a compound that features a silyl group attached to a but-2-yn-1-one backbone. This compound is notable for its utility in organic synthesis, particularly as a protecting group for alcohols. The tert-butyldimethylsilyl group provides stability and resistance to hydrolysis, making it a valuable tool in various chemical reactions .
Preparation Methods
The synthesis of 1-[tert-Butyl(dimethyl)silyl]but-2-yn-1-one typically involves the reaction of tert-butyldimethylsilyl chloride with an appropriate alkyne in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like imidazole to facilitate the silylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-[tert-Butyl(dimethyl)silyl]but-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The silyl group can be substituted with other functional groups using nucleophiles like organolithium or Grignard reagents.
Common reagents and conditions used in these reactions include bases like lithium diisopropylamide and solvents such as tetrahydrofuran . Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Scientific Research Applications
1-[tert-Butyl(dimethyl)silyl]but-2-yn-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-[tert-Butyl(dimethyl)silyl]but-2-yn-1-one exerts its effects involves the formation of a stable silyl ether linkage. This linkage protects the hydroxyl group from unwanted reactions, allowing for selective transformations . The molecular targets and pathways involved depend on the specific application and the nature of the reactions being carried out .
Comparison with Similar Compounds
1-[tert-Butyl(dimethyl)silyl]but-2-yn-1-one can be compared with other silyl-protected compounds such as:
Trimethylsilyl ethers: These are less stable and more susceptible to hydrolysis compared to tert-butyldimethylsilyl ethers.
Triisopropylsilyl ethers: These provide greater steric hindrance but may be less reactive in certain conditions.
tert-Butyldiphenylsilyl ethers: These offer enhanced stability under acidic conditions but may require harsher conditions for deprotection.
The uniqueness of this compound lies in its balance of stability and reactivity, making it a versatile tool in organic synthesis .
Properties
CAS No. |
80594-40-7 |
|---|---|
Molecular Formula |
C10H18OSi |
Molecular Weight |
182.33 g/mol |
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]but-2-yn-1-one |
InChI |
InChI=1S/C10H18OSi/c1-7-8-9(11)12(5,6)10(2,3)4/h1-6H3 |
InChI Key |
JGEFJESIDXRLLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


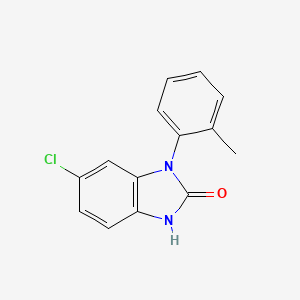
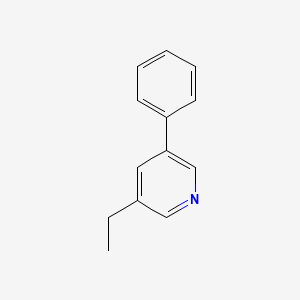
![8-Benzyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14431410.png)

![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one](/img/structure/B14431424.png)
![1-Amino-3-[butyl(phenyl)amino]propan-2-OL](/img/structure/B14431436.png)
![(Bicyclo[3.1.0]hexane-6,6-diyl)bis(trimethylsilane)](/img/structure/B14431444.png)
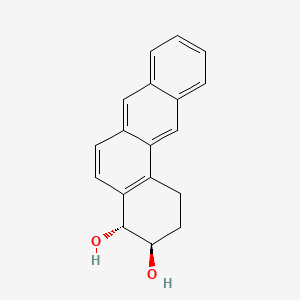
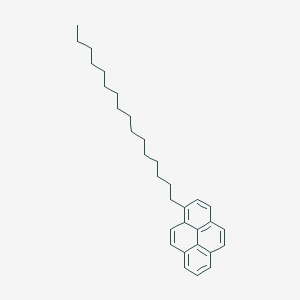
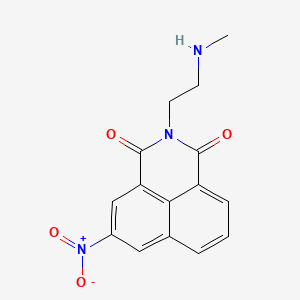
![4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate](/img/structure/B14431474.png)
